molecular formula C5H6N2O2S B1396672 Ethyl 1,2,4-thiadiazole-5-carboxylate CAS No. 859536-28-0

Ethyl 1,2,4-thiadiazole-5-carboxylate

Cat. No. B1396672
M. Wt: 158.18 g/mol
InChI Key: ROVRYWXBZOMWQE-UHFFFAOYSA-N
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Patent
US08501946B2

Procedure details

To ethyl {[(1E)-(dimethylamino)methylidene]amino}(thioxo)acetate (I78) (1.42 g, 7.54 mmol) and pyridine (1.220 mL, 15.09 mmol) dissolved in Ethanol (20 mL) was added (aminooxy)(hydroxy)sulfane dioxide (0.938 g, 8.30 mmol) dissolved in Ethanol (18 ml) and the mixture stirred at 25° C. for 48 hr. The solvents were concentrated in vacuo and the residue was dissolved in ethyl acetate (50 mL). The solution was washed with saturated sodium bicarbonate solution (25 mL), aqueous phase back extracted with ethyl acetate (25 mL) and the organic extracts were combined. The solution was washed with brine (25 mL), dried over anhydrous sodium sulfate and concentrated in vacuo to afford a crude oil. The crude oil was purified by flash chromatography (Isolera, 50 g, 0-100% ethyl acetate/iso-hexane, 15 column volumes) to afford product in 246 mg.
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
1.22 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.938 g
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[N:2](/[CH:4]=[N:5]/[C:6](=[S:12])[C:7]([O:9][CH2:10][CH3:11])=[O:8])C.N1C=CC=CC=1.NOS(=O)(=O)O>C(O)C>[S:12]1[C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[N:5][CH:4]=[N:2]1

Inputs

Step One
Name
Quantity
1.42 g
Type
reactant
Smiles
CN(C)\C=N\C(C(=O)OCC)=S
Name
Quantity
1.22 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.938 g
Type
reactant
Smiles
NOS(O)(=O)=O
Step Three
Name
Quantity
18 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 25° C. for 48 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solvents were concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate (50 mL)
WASH
Type
WASH
Details
The solution was washed with saturated sodium bicarbonate solution (25 mL), aqueous phase
EXTRACTION
Type
EXTRACTION
Details
back extracted with ethyl acetate (25 mL)
WASH
Type
WASH
Details
The solution was washed with brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a crude oil
CUSTOM
Type
CUSTOM
Details
The crude oil was purified by flash chromatography (Isolera, 50 g, 0-100% ethyl acetate/iso-hexane, 15 column volumes)
CUSTOM
Type
CUSTOM
Details
to afford product in 246 mg

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
S1N=CN=C1C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.